Scientific Field: Supramolecular Chemistry
Summary of Application: This compound is used in the study of supramolecular interactions with chiral diamines.
Methods of Application: The compound is synthesized to form 2,2ʹ-diamino-1,1ʹ-binaphthyl linked porphyrin dimers.
Results or Outcomes: The supramolecular interactions afforded sensitive circular dichroism responses, and the CD signs of the 1:1 complexes are decided by the stereostructure of chiral diamine guests.
Scientific Field: Pharmaceutical Sciences
Summary of Application: “[1,1’-Binaphthalene]-2,2’-diamine” is used in the synthesis of axially chiral dicarboxylates, which have found wide applications as ligands and organocatalysts in asymmetric organic reactions.
Methods of Application: The synthesis involves the use of Pd-catalyzed external-CO-free carbonylation with phenyl formate as a CO surrogate.
Results or Outcomes: The method was conducted on a gram-scale and the phenyl ester products were converted to other useful compounds, both processes were carried out without difficulty.
[1,1'-Binaphthalene]-2,2'-diamine, commonly referred to as DABN, is a chiral organic compound characterized by two naphthalene units connected at the 1 and 1' positions with amine groups at the 2 and 2' positions. This structure leads to the existence of two enantiomers: (R)-(+)-DABN and (S)-(-)-DABN, which are non-superimposable mirror images of each other. The unique binaphthalene framework restricts rotation around the bond, imparting chirality and allowing for the formation of well-defined molecular structures. DABN's physical properties, such as melting point and crystal formation, are influenced by its rigid structure, which enables efficient molecular packing .
DABN exhibits significant biological activity, particularly as an antibiotic and in anticancer applications. Its structural similarity to naturally occurring compounds allows it to interact with biological systems effectively. Research has shown that DABN derivatives can inhibit various biological processes, including those involved in cancer cell proliferation and microbial growth . The compound's chirality contributes to its selective biological interactions, making it a subject of interest in medicinal chemistry.
Several methods exist for synthesizing [1,1'-Binaphthalene]-2,2'-diamine:
DABN finds applications across various fields:
Several compounds share structural similarities with [1,1'-Binaphthalene]-2,2'-diamine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| [1,1'-Binaphthalene]-2,2'-diamine | Two naphthalene units; chiral amine groups | High chirality; significant biological activity |
| BINOL (1,1'-Bi-2-naphthol) | Two naphthol units; hydroxyl groups | Commonly used as a chiral ligand; less rigid than DABN |
| (S)-(-)-Streptonigrin | Contains phenol and arylamine fragments | Exhibits antibiotic properties; more complex structure |
| (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | Isomer of DABN; similar structure | Used as an experimental control; similar reactivity |
DABN stands out due to its dual amine functionality combined with a rigid binaphthalene framework that enhances its utility in asymmetric synthesis and biological applications .
BINAM exists as enantiomers due to restricted rotation around the central C–C bond between the naphthalene units. The R and S configurations are determined by the spatial arrangement of the amine groups. Key physicochemical properties include:
The solid-state structure, confirmed by X-ray crystallography, reveals a dihedral angle of ~60–70° between the naphthalene planes, which minimizes steric hindrance between the amine groups and peripheral hydrogen atoms .
BINAM emerged as a chiral scaffold in the late 20th century, paralleling advancements in asymmetric catalysis:
A landmark study demonstrated BINAM’s utility in synthesizing R-NOBIN (>99% ee) via oxidative cross-coupling, highlighting its role in chiral ligand design .
BINAM’s axial chirality arises from hindered rotation around the inter-naphthyl bond, resulting in two enantiomers. The stereochemical properties are critical for asymmetric induction:
| Compound | Racemization Barrier (kcal/mol) |
|---|---|
| BINAM | 23.0 |
| BINOL | 37.2 |
| 2,2'-Biphenol | 11.2 |
The development of catalytic asymmetric synthesis approaches for [1,1'-Binaphthalene]-2,2'-diamine (BINAM) derivatives represents a significant advancement in the field of chiral compound synthesis [1]. These methodologies enable the direct construction of axially chiral BINAM scaffolds with high enantioselectivity, providing efficient routes to these valuable chiral building blocks [6].
One notable approach involves the use of chiral transition metal catalysts that promote the asymmetric coupling of naphthylamine precursors [17]. These metal-catalyzed processes typically employ copper, iron, or rhodium complexes to facilitate the formation of the critical carbon-carbon bond between the two naphthalene units while simultaneously controlling the axial chirality [19]. The catalytic systems often incorporate chiral ligands that create well-defined chiral environments around the metal center, thereby influencing the stereochemical outcome of the coupling reaction [17] [19].
Another significant catalytic asymmetric approach utilizes chiral Brønsted acid catalysis for the synthesis of BINAM derivatives [6]. In this methodology, chiral phosphoric acids derived from [1,1'-Bi(2-napthol)] (BINOL) serve as effective catalysts for the [3] [3]-sigmatropic rearrangement of hydrazine precursors [17]. This transformation represents a metal-free catalytic carbon-carbon bond formation between two aromatic rings with concurrent installation of axial chirality [17]. Density functional theory calculations have revealed that the phosphoric acid proton transfers to one of the nitrogen atoms of the substrate during the transition state, with the resulting phosphate acting as a chiral counterion to direct the stereochemical outcome [17].
Recent advancements have also explored the use of diboron reagents in catalytic asymmetric synthesis of BINAM derivatives [19]. This approach employs a diboron-enabled [5] [5]-sigmatropic rearrangement of azonaphthalenes, offering operational simplicity and remarkable chemo- and regioselectivity [33]. The reaction proceeds under mild conditions and demonstrates good scalability, with successful implementations reported at scales exceeding 10 grams [33].
Kinetic resolution represents a powerful strategy for obtaining enantiomerically enriched BINAM derivatives through the selective reaction of one enantiomer in a racemic mixture [9]. Among the various kinetic resolution approaches, chiral calcium phosphate-catalyzed acylation has emerged as a particularly effective methodology [12].
The process involves the selective acylation of one enantiomer of racemic BINAM derivatives in the presence of a chiral calcium phosphate catalyst [13]. This catalyst system typically consists of a chiral calcium phosphate derived from BINOL and a co-catalyst such as 4-morpholinopyridine [15]. The reaction employs isobutyric anhydride as the acylating agent, resulting in the formation of mono-amides with high selectivity [12].
Recent research by Uchikura and colleagues has demonstrated the remarkable efficiency of this approach, achieving selectivity factors (s-values) of up to 127 for the kinetic resolution of BINAM derivatives [15]. The methodology has proven applicable to a diverse range of BINAM substrates, including those with substitutions at the 6,6'-positions [12]. An important practical advantage of this approach is that the resulting mono-acylated BINAM derivatives can be readily transformed back into free BINAM through hydrolysis under acidic conditions, providing a convenient route to enantiomerically enriched BINAM compounds [13].
The reaction conditions for the chiral calcium phosphate-catalyzed acylation typically involve moderate temperatures and relatively short reaction times, making this methodology both practical and efficient for laboratory-scale synthesis [15]. The high selectivity factors achieved with this approach make it one of the most effective methods for the kinetic resolution of BINAM derivatives reported to date [12] [13].
Visible-light-driven racemization techniques represent an innovative approach to the dynamic kinetic resolution of BINAM derivatives [14]. These methodologies harness the energy of visible light to facilitate the racemization of axially chiral BINAM compounds, enabling their subsequent resolution through selective reactions [14].
The process typically employs photocatalysts such as iridium complexes, specifically Ir(dF(CF3)ppy)2(dtbpy)PF6, which can promote single-electron oxidation processes upon irradiation with blue light [14]. When combined with electron donors such as N,N-dimethylaniline, these photocatalysts enable the racemization of BINAM derivatives under remarkably mild conditions, typically at temperatures of 30-40°C [14].
Mechanistic studies have elucidated the pathway of this visible-light-driven racemization process [14]. The photocatalyst, upon excitation with blue light, promotes the oxidation of BINAM to generate a radical cation species [14]. This radical cation intermediate exhibits significantly reduced rotational barriers around the biaryl axis, facilitating rapid interconversion between the axial conformations [14]. Subsequent single-electron reduction by the electron donor (dimethylaniline) regenerates the BINAM structure, but now as a racemic mixture [14].
The practical utility of this approach has been demonstrated through the racemization of enantiomerically pure BINAM derivatives to afford racemic products in excellent yields (up to 99%) with minimal residual optical activity (<1% enantiomeric excess) [14]. Furthermore, this methodology has been successfully integrated with kinetic resolution processes to achieve dynamic kinetic resolution with enantioselectivities of up to 80% [14].
The visible-light-driven racemization technique offers several advantages over traditional thermal racemization methods, including milder reaction conditions, shorter reaction times, and compatibility with a broader range of functional groups [14]. These features make it a valuable tool for the preparation of enantiomerically enriched BINAM derivatives through dynamic kinetic resolution processes [14].
Oxidative coupling of naphthylamine precursors represents one of the most direct and atom-economical approaches for the synthesis of BINAM derivatives [19]. This methodology involves the formation of a carbon-carbon bond between two naphthylamine units through an oxidative process, resulting in the construction of the characteristic binaphthyl scaffold [5].
Traditional oxidative coupling approaches employ stoichiometric oxidants such as manganese(IV), copper(II), iron(III)-based reagents, or meta-chloroperoxybenzoic acid (mCPBA) [3]. These methods, while effective, often require harsh reaction conditions and generate substantial amounts of waste products [5]. Recent advancements have focused on developing more sustainable and efficient catalytic systems for this transformation [18].
A significant breakthrough in this area has been the development of aerobic oxidative coupling methods using homogeneous nonheme iron catalysts [18] [20]. Vershinin and colleagues recently reported an efficient and general methodology employing [FeIII(cyclen)(Cl)2]Cl as a catalyst in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under ambient conditions [18]. This system enables the preparation of various N,N'-disubstituted BINAM derivatives with outstanding efficiency and selectivity [20]. Mechanistic studies, including control experiments and variable time normalization analyses, suggest that the key step in the catalytic cycle involves coupling between an [FeIII(cyclen)(1)(OOH)]2+ species and a second 2-aminonaphthalene molecule [18].
Another innovative approach to BINAM synthesis involves electrochemical oxidative coupling [5]. This methodology utilizes electrochemical oxidation to promote the dehydrogenative homocoupling of 2-naphthylamines, generating hydrogen gas as the sole byproduct [5]. This approach offers significant advantages in terms of atom economy and environmental sustainability, as it eliminates the need for stoichiometric oxidants and minimizes waste generation [5].
The table below summarizes key oxidative coupling methodologies for the synthesis of BINAM derivatives:
| Methodology | Catalyst/Oxidant | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Aerobic Oxidative Coupling | [FeIII(cyclen)(Cl)2]Cl | O2 (1 atm), HFIP, room temperature | 66-99% | [18] [20] |
| Electrochemical Oxidation | Electrode materials | Applied potential, suitable electrolyte | Moderate to good | [5] |
| Stoichiometric Oxidation | Fe(III), Cu(II), Mn(IV) reagents | Various solvents, elevated temperatures | Variable | [3] |
| Reductive Coupling of Azonaphthalenes | Diboron reagents | Mild conditions | Good to excellent | [19] [33] |
The oxidative coupling approach to BINAM synthesis continues to evolve, with ongoing research focused on developing more efficient catalytic systems, expanding substrate scope, and improving stereoselectivity [19] [20]. These advancements are expected to further enhance the utility of this methodology for the preparation of diverse BINAM derivatives [18].
Post-synthetic functionalization of BINAM derivatives provides a versatile approach to accessing structurally diverse compounds with tailored properties [22]. These methodologies enable the modification of pre-formed BINAM scaffolds, allowing for the introduction of various functional groups while preserving the valuable axial chirality [22].
One significant post-synthetic modification strategy involves palladium-catalyzed amination reactions [22]. This approach enables the selective functionalization of BINAM through the formation of carbon-nitrogen bonds [22]. Research by Deraeve and colleagues has demonstrated the utility of this methodology for the synthesis of versatile compounds with C2-chiral backbones, including derivatives bearing additional chiral amino groups and various fluorophore moieties such as dansyl amide, 7-methoxycoumarin, and 6-aminoquinoline [22]. Additionally, this approach has been employed for the preparation of macrocyclic compounds with oxadiamine and polyamine linkers [22].
Another important post-synthetic modification pathway involves the oxidative skeletal rearrangement of BINAM derivatives [31]. This unprecedented transformation, reported by Takeda and colleagues, involves the cleavage of the strong carbon-carbon single bond of the binaphthalene unit accompanied by nitrogen migration [31]. This rearrangement enables access to unique U-shaped azaacenes that would be difficult to prepare selectively through classical methods [31]. The resulting compounds exhibit interesting physicochemical properties that have been comprehensively investigated [31].
The conversion of BINAM to other privileged chiral scaffolds represents another valuable post-synthetic modification strategy [17]. For example, Tan and colleagues have developed a gram-scale procedure for the conversion of R-BINAM to R-1-amino-2-hydroxy-1,1'-binaphthyl (R-NOBIN) [17]. This transformation involves a carefully optimized protocol using benzoyl peroxide in acidic conditions at 85°C, providing the product with high optical purity ([α]D24.9 = +136) [35].
Metal complexation represents yet another important post-synthetic modification pathway for BINAM derivatives [21]. The formation of metal complexes with BINAM ligands can generate catalysts with unique reactivity profiles [21]. For instance, iron(II) chloride-BINAM complexes have been employed as effective catalysts for domino reactions, such as the synthesis of bisindolylmethanes from indoles and primary alcohols [21]. These catalytic systems leverage the distinct Lewis acid character of the metal center and the chiral environment provided by the BINAM ligand to enable selective transformations [21].
Corrosive;Irritant